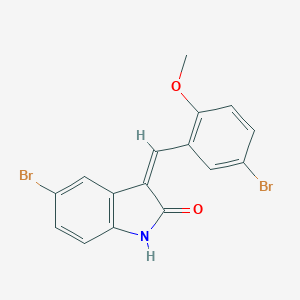
(3Z)-5-bromo-3-(5-bromo-2-methoxybenzylidene)-1,3-dihydro-2H-indol-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3Z)-5-bromo-3-(5-bromo-2-methoxybenzylidene)-1,3-dihydro-2H-indol-2-one, also known as BMBI, is a synthetic compound that has been studied for its potential applications in scientific research. This compound belongs to the family of indole derivatives and has shown promising results in various studies. In
作用机制
The mechanism of action of (3Z)-5-bromo-3-(5-bromo-2-methoxybenzylidene)-1,3-dihydro-2H-indol-2-one is not fully understood, but it is believed to involve the inhibition of PKC. PKC is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. By inhibiting PKC, (3Z)-5-bromo-3-(5-bromo-2-methoxybenzylidene)-1,3-dihydro-2H-indol-2-one may disrupt these processes, leading to its observed effects on tumor growth and inflammation.
Biochemical and Physiological Effects:
(3Z)-5-bromo-3-(5-bromo-2-methoxybenzylidene)-1,3-dihydro-2H-indol-2-one has been shown to exhibit antitumor effects in various cancer cell lines, including breast, lung, and colon cancer. It has also been found to exhibit anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Additionally, (3Z)-5-bromo-3-(5-bromo-2-methoxybenzylidene)-1,3-dihydro-2H-indol-2-one has been shown to exhibit antioxidant properties by scavenging reactive oxygen species. These effects suggest that (3Z)-5-bromo-3-(5-bromo-2-methoxybenzylidene)-1,3-dihydro-2H-indol-2-one may have potential applications in cancer treatment and inflammation-related diseases.
实验室实验的优点和局限性
One advantage of using (3Z)-5-bromo-3-(5-bromo-2-methoxybenzylidene)-1,3-dihydro-2H-indol-2-one in lab experiments is its potential as a fluorescent probe for imaging studies. Additionally, (3Z)-5-bromo-3-(5-bromo-2-methoxybenzylidene)-1,3-dihydro-2H-indol-2-one has been shown to exhibit potent antitumor and anti-inflammatory effects, making it a promising compound for further research. However, one limitation of using (3Z)-5-bromo-3-(5-bromo-2-methoxybenzylidene)-1,3-dihydro-2H-indol-2-one in lab experiments is its low solubility in water, which may affect its bioavailability and limit its use in certain applications.
未来方向
There are several future directions for the research of (3Z)-5-bromo-3-(5-bromo-2-methoxybenzylidene)-1,3-dihydro-2H-indol-2-one. One direction is to further investigate its potential as a PKC inhibitor and its effects on cellular processes. Another direction is to explore its potential as a fluorescent probe for imaging studies. Additionally, further studies are needed to determine the optimal dosage and administration route for (3Z)-5-bromo-3-(5-bromo-2-methoxybenzylidene)-1,3-dihydro-2H-indol-2-one in various applications. Finally, more research is needed to investigate its potential applications in other scientific fields, such as neurobiology and immunology.
Conclusion:
In conclusion, (3Z)-5-bromo-3-(5-bromo-2-methoxybenzylidene)-1,3-dihydro-2H-indol-2-one is a synthetic compound that has shown promising results in various scientific studies. Its potential applications in cancer treatment, inflammation-related diseases, and imaging studies make it a promising compound for further research. However, more studies are needed to fully understand its mechanism of action, optimal dosage, and potential applications in other scientific fields.
合成方法
(3Z)-5-bromo-3-(5-bromo-2-methoxybenzylidene)-1,3-dihydro-2H-indol-2-one can be synthesized through a multi-step process starting with 5-bromo-2-methoxybenzaldehyde and 5-bromoindole-3-acetic acid. The reaction involves the use of various reagents and catalysts, including acetic anhydride, sodium acetate, and palladium on carbon. The final product is obtained through recrystallization and purification processes. The yield of the synthesis method ranges from 50-70%.
科学研究应用
(3Z)-5-bromo-3-(5-bromo-2-methoxybenzylidene)-1,3-dihydro-2H-indol-2-one has been studied for its potential applications in various scientific fields, including medicinal chemistry, pharmacology, and biochemistry. It has been found to exhibit antitumor, anti-inflammatory, and antioxidant properties. (3Z)-5-bromo-3-(5-bromo-2-methoxybenzylidene)-1,3-dihydro-2H-indol-2-one has also shown potential as an inhibitor of protein kinase C (PKC), which is a key enzyme involved in various cellular processes. Additionally, (3Z)-5-bromo-3-(5-bromo-2-methoxybenzylidene)-1,3-dihydro-2H-indol-2-one has been studied for its potential as a fluorescent probe for imaging studies.
属性
产品名称 |
(3Z)-5-bromo-3-(5-bromo-2-methoxybenzylidene)-1,3-dihydro-2H-indol-2-one |
|---|---|
分子式 |
C16H11Br2NO2 |
分子量 |
409.07 g/mol |
IUPAC 名称 |
(3Z)-5-bromo-3-[(5-bromo-2-methoxyphenyl)methylidene]-1H-indol-2-one |
InChI |
InChI=1S/C16H11Br2NO2/c1-21-15-5-3-10(17)6-9(15)7-13-12-8-11(18)2-4-14(12)19-16(13)20/h2-8H,1H3,(H,19,20)/b13-7- |
InChI 键 |
DHAZADOCYBAZEV-QPEQYQDCSA-N |
手性 SMILES |
COC1=C(C=C(C=C1)Br)/C=C\2/C3=C(C=CC(=C3)Br)NC2=O |
SMILES |
COC1=C(C=C(C=C1)Br)C=C2C3=C(C=CC(=C3)Br)NC2=O |
规范 SMILES |
COC1=C(C=C(C=C1)Br)C=C2C3=C(C=CC(=C3)Br)NC2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-[5-(3-Chloro-4-methylphenyl)-2-furyl]-3-(methylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307933.png)
![2-Bromo-6-methoxy-4-[3-(methylsulfanyl)-7-propanoyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl propanoate](/img/structure/B307936.png)
![1-[6-(2,5-dimethoxyphenyl)-3-(hexylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone](/img/structure/B307937.png)
![3-(Methylsulfanyl)-7-propionyl-6-(2-propoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307938.png)
![7-{(4-Chloro-3-nitrophenyl)[(4-methylpyridin-2-yl)amino]methyl}-2-methylquinolin-8-ol](/img/structure/B307942.png)
![7-[(4-Methoxy-3-methylphenyl)-[(4-methylpyridin-2-yl)amino]methyl]-2-methylquinolin-8-ol](/img/structure/B307944.png)
![6-(2,6-Dichlorophenyl)-3-(methylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307946.png)
![6-(2,4-Dichlorophenyl)-3-(methylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307947.png)
![7-Acetyl-3-(hexylsulfanyl)-6-(2-pyridinyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307948.png)
![1-[6-(2,4-dichlorophenyl)-3-(hexylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone](/img/structure/B307951.png)
![6-[5-(4-Chlorophenyl)-2-furyl]-3-(methylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307952.png)
![(5Z)-2-(4-fluoroanilino)-5-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]-1,3-thiazol-4-one](/img/structure/B307953.png)
![Methyl 4-[3-(methylsulfanyl)-7-propanoyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]benzoate](/img/structure/B307954.png)
![3-(Methylsulfanyl)-7-propionyl-6-(3,4,5-trimethoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307955.png)